

Peficitinib In Vitro Drug Interaction Studies: A Technical Support Resource

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Compound of Interest

Compound Name: Peficitinib

Cat. No.: B15615569

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding in vitro drug interaction studies of **peficitinib**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of **peficitinib** observed in in vitro systems?

A1: In vitro studies have indicated that **peficitinib** is metabolized primarily through non-CYP pathways. The main routes of metabolism are sulfation, catalyzed by sulfotransferase 2A1 (SULT2A1), and methylation, mediated by nicotinamide N-methyltransferase (NNMT).

Q2: Is **peficitinib** an inhibitor of cytochrome P450 (CYP) enzymes?

A2: While comprehensive in vitro inhibition data across all major CYP isoforms is not extensively published in peer-reviewed literature, a clinical drug-drug interaction study involving co-administration of **peficitinib** with midazolam, a sensitive CYP3A substrate, resulted in a 37% increase in the AUC of midazolam. This suggests that **peficitinib** has a weak inhibitory effect on CYP3A in vivo. Researchers investigating potential interactions with CYP substrates should consider this and may need to conduct their own in vitro assessments to determine specific IC50 values for relevant CYP isoforms.

Q3: Does **peficitinib** inhibit UDP-glucuronosyltransferase (UGT) enzymes?

A3: Currently, there is a lack of publicly available in vitro data on the inhibitory potential of **peficitinib** against major UGT isoforms. Given that glucuronidation is a major drug metabolism pathway, researchers are advised to perform their own in vitro UGT inhibition assays if co-administration with drugs primarily cleared by UGTs is anticipated.

Q4: What is the known in vitro inhibitory profile of **peficitinib** against key drug transporters?

A4: **Peficitinib** has been shown to inhibit several drug transporters in vitro. The half-maximal inhibitory concentrations (IC₅₀) have been determined for transporters including OATP1B1, BCRP,

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